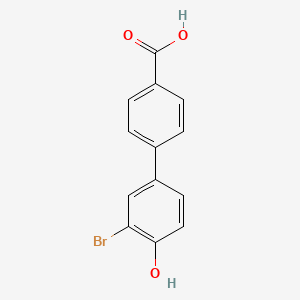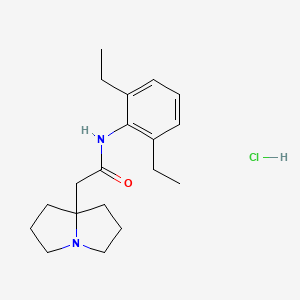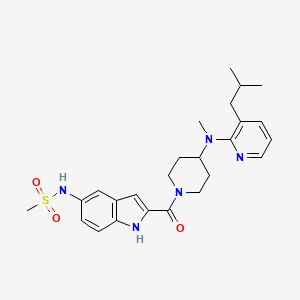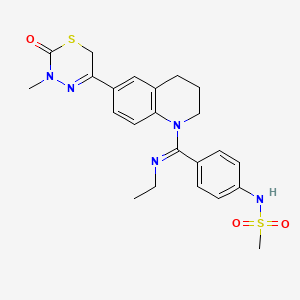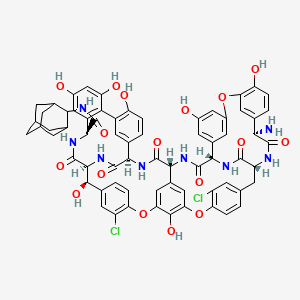
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is a derivative of teicoplanin, a glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. Teicoplanin was first extracted from the bacterium Actinoplanes teichomyceticus and is known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci . The compound is a semisynthetic derivative designed to enhance the antibacterial activity and pharmacokinetic properties of the parent molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves multiple steps, starting from the natural product teicoplanin. The key steps include:
Isolation of Teicoplanin Aglycon: The aglycon is obtained by removing the sugar moieties from teicoplanin through hydrolysis.
Introduction of the Adamantyl Group: The 38-(2-adamantyl)aminocarbonyl- group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of teicoplanin and its derivatives typically involves fermentation of Actinoplanes teichomyceticus, followed by extraction and purification processes. The semisynthetic modification to introduce the 38-(2-adamantyl)aminocarbonyl- group is carried out in a controlled laboratory setting to ensure high yield and purity .
化学反应分析
Types of Reactions
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups like the adamantyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 2-adamantyl isocyanate for introducing the adamantyl group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and pharmacokinetic properties .
科学研究应用
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- has several scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their derivatives.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Explored for its potential to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.
作用机制
The mechanism of action of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves inhibition of bacterial cell wall synthesis. The compound binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the cell wall. This leads to cell lysis and death of the bacteria . The adamantyl group enhances the binding affinity and stability of the compound, making it more effective against resistant strains .
相似化合物的比较
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but without the lipid moiety.
Oritavancin: A semisynthetic derivative of vancomycin with enhanced activity against resistant bacteria.
Dalbavancin: Another glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Uniqueness
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is unique due to the presence of the adamantyl group, which enhances its antibacterial activity and stability. This makes it a valuable compound for treating infections caused by multidrug-resistant bacteria .
属性
分子式 |
C68H60Cl2N8O17 |
|---|---|
分子量 |
1332.1 g/mol |
IUPAC 名称 |
(1S,2R,19R,22S,34S,37R,40R,52S)-N-(2-adamantyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C68H60Cl2N8O17/c69-41-14-26-1-7-47(41)94-50-21-35-22-51(61(50)85)95-48-8-4-31(19-42(48)70)60(84)59-68(92)77-58(67(91)73-54-32-10-27-9-28(12-32)13-33(54)11-27)40-24-37(80)25-46(83)52(40)39-18-30(3-5-44(39)81)55(64(88)78-59)75-66(90)57(35)76-65(89)56-34-16-36(79)23-38(17-34)93-49-20-29(2-6-45(49)82)53(71)63(87)72-43(15-26)62(86)74-56/h1-8,14,16-25,27-28,32-33,43,53-60,79-85H,9-13,15,71H2,(H,72,87)(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,88)/t27?,28?,32?,33?,43-,53+,54?,55-,56+,57-,58+,59+,60-/m1/s1 |
InChI 键 |
VQQKQMFJTKKOMN-MYCJKHIDSA-N |
手性 SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)NC2C3CC4CC(C3)CC2C4)O)Cl)O)OC2=C(C=C1C=C2)Cl |
规范 SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4C5=C(C(=CC(=C5)O)O)C6=C(C=CC(=C6)C7C(=O)NC(C(C8=CC(=C(C=C8)OC9=CC1=CC(=C9O)OC2=C(C=C(CC3C(=O)NC(C5=CC(=CC(=C5)OC5=C(C=CC(=C5)C(C(=O)N3)N)O)O)C(=O)NC1C(=O)N7)C=C2)Cl)Cl)O)C(=O)N4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



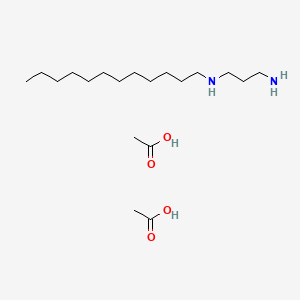
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)

![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
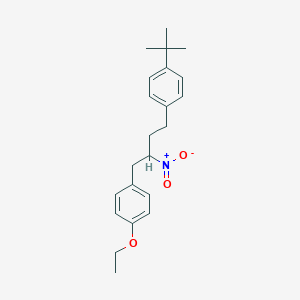

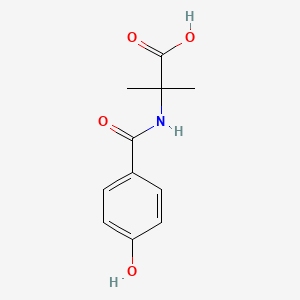
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)
